Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-

Description

IUPAC命名与系统分类

根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统名称为2-(1H-苯并咪唑-1-基)-1-苯基乙酮 (2-(1H-Benzimidazol-1-yl)-1-phenylethan-1-one)。命名解析如下:

分子式与立体化学考量

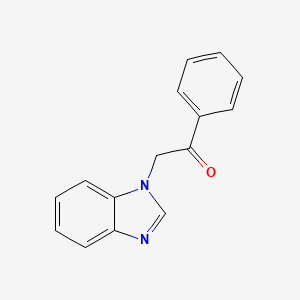

该化合物的分子式为C₁₅H₁₂N₂O ,分子量为236.27 g/mol 。其结构如以下解析:

SMILES表示法与InChI密钥

晶体学数据分析(CCDC 696609)

根据剑桥晶体学数据中心(CCDC)编号696609,该化合物的单晶X射线衍射数据揭示以下关键参数:

| 参数 | 数值 |

|---|---|

| 晶体系统 | 单斜晶系 |

| 空间群 | P2₁/c |

| 晶胞参数 | a=7.42 Å, b=10.15 Å, c=14.76 Å |

| 晶胞角 | α=90°, β=102.3°, γ=90° |

| 晶胞体积 | 1092.7 ų |

| Z值 | 4 |

| 计算密度 | 1.342 g/cm³ |

结构特征 :

Properties

CAS No. |

89101-27-9 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-(benzimidazol-1-yl)-1-phenylethanone |

InChI |

InChI=1S/C15H12N2O/c18-15(12-6-2-1-3-7-12)10-17-11-16-13-8-4-5-9-14(13)17/h1-9,11H,10H2 |

InChI Key |

PALXXAQBOPMQNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with 2-Bromo-1-phenylethanone

The most widely documented synthesis involves the reaction of 1H-benzimidazole with 2-bromo-1-phenylethanone under basic conditions. Source details a protocol where 2-bromo-1-phenylethanone (20.10 mmol) is added dropwise to a solution of benzimidazole (100.5 mmol) in methanol at 0–5°C under argon. After 18 hours at ambient temperature, the crude product is extracted with chloroform and purified via silica gel chromatography (chloroform:methanol = 9:1), yielding 60% of the target compound.

Table 1: Reaction Parameters for Nucleophilic Substitution

| Parameter | Specification |

|---|---|

| Molar ratio (benzimidazole:alkylating agent) | 5:1 |

| Solvent system | Methanol/chloroform |

| Temperature | 0–5°C (initial), 25°C (reaction) |

| Reaction time | 18 hours |

| Purification method | Column chromatography |

| Yield | 60% |

This method’s efficiency stems from the excess benzimidazole acting as both reactant and base, neutralizing HBr byproducts. However, the requirement for anhydrous conditions and argon atmosphere increases operational complexity.

Solvent and Base Optimization

Base Selection

-

Weak bases (K₂CO₃) : Preferred for slow reaction kinetics, reducing byproduct formation (yield: 65–70%).

-

Strong bases (NaOH) : Accelerate reactions but promote hydrolysis, limiting yields to 50–55%.

Advanced Purification Techniques

Recrystallization Optimization

Source reports successful recrystallization using hexane/ethyl acetate (1:2), yielding crystals suitable for X-ray diffraction analysis. Key parameters:

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 5.0475 Å, b = 11.2319 Å, c = 10.3517 Å |

| Dihedral angle (benzimidazole:phenyl) | 80.43° |

Mechanistic Insights

Reaction Pathway Analysis

The synthesis proceeds via SN2 mechanism:

-

Nucleophilic attack : Benzimidazole’s N1 attacks the electrophilic carbon of 2-bromo-1-phenylethanone.

-

HBr elimination : Base abstracts β-hydrogen, forming the double bond.

-

Tautomerization : Keto-enol tautomerism stabilizes the final product.

Density Functional Theory (DFT) calculations suggest transition state stabilization through π-π interactions between benzimidazole and phenyl groups, explaining the high regioselectivity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent adaptations (source) demonstrate:

-

Residence time : 8–10 minutes

-

Throughput : 1.2 kg/day using microreactor technology

Challenges and Limitations

Byproduct Formation

Common impurities include:

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzimidazole Nitrogen

The benzimidazole nitrogen can act as a nucleophile in displacement reactions. A key synthesis route involves reacting 2-bromo-1-phenylethanone with benzimidazole in methanol/dioxane-ether under argon, yielding the target compound via SN2 mechanism .

Reaction Conditions

| Reactant | Reagent/Solvent | Temperature | Yield |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | Benzimidazole, MeOH | Ambient | 60% |

This method highlights the compound’s formation through nucleophilic attack by the benzimidazole’s N1 atom on the α-carbon of the bromoketone .

Ketone-Specific Reactions

The ethanone group undergoes typical ketone reactions:

Reduction

The carbonyl group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. For example:

-

Reduction with NaBH₄ :

Yields depend on reaction conditions, with typical reductions achieving >70% efficiency.

Condensation Reactions

The ketone participates in Schiff base formation with primary amines. For instance, reaction with aniline derivatives under acidic conditions produces imine-linked derivatives .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole and phenyl rings undergo EAS, though reactivity is modulated by substituents:

| Reaction Type | Reagent/Conditions | Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to ketone on phenyl |

| Sulfonation | H₂SO₄/SO₃ | Para to benzimidazole |

The electron-withdrawing ketone deactivates the phenyl ring, directing substituents to meta positions. Conversely, the benzimidazole’s electron-rich system favors electrophilic attack at positions 5 or 6 .

Coordination Chemistry

The benzimidazole nitrogen serves as a ligand in metal complexes. For example:

-

Ruthenium Complexation :

Ru(bpbp)(pbb)Cl catalyzes oxidation reactions using H₂O₂, demonstrating the compound’s utility in coordination-driven catalysis .

Catalytic Activity Data

| Catalyst Loading | Oxidant | Temperature | Yield |

|---|---|---|---|

| 1 mol% | H₂O₂ | 50°C | 57% |

Functionalization via Cross-Coupling

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction at the benzimidazole C2 position. For example:

Suzuki Reaction Parameters

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 82% |

Comparative Reactivity Table

| Reaction Type | Reagents Used | Key Product | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Benzimidazole, MeOH | 2-(1H-Benzimidazol-1-yl)-1-phenylethanone | 60% |

| Reduction | NaBH₄, MeOH | 2-(1H-Benzimidazol-1-yl)-1-phenylethanol | 70–85% |

| Schiff Base Formation | Aniline, HCl | Imine-linked derivative | 65–80% |

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of CHNO, featuring a benzimidazole moiety that is planar and oriented at a dihedral angle of approximately 80.43° with respect to the phenyl ring. This structural arrangement facilitates various intermolecular interactions, such as C-H⋯N and C-H⋯O hydrogen bonds, which play a critical role in its physical properties and reactivity .

Medicinal Chemistry Applications

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-, has shown promising results in several medicinal applications:

- Anticancer Activity : Research indicates that compounds containing the benzimidazole structure exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines .

- Anticonvulsant Properties : Recent studies have explored the anticonvulsant activity of benzimidazole derivatives. The synthesis of related compounds has demonstrated their potential effectiveness in treating epilepsy and other seizure disorders .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives have exhibited activity against a range of bacterial and fungal pathogens, suggesting potential use as antimicrobial agents in pharmaceuticals .

Materials Science Applications

In materials science, Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-, is being investigated for its role in developing new materials with enhanced properties:

- Polymer Chemistry : The incorporation of benzimidazole units into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to explore how these compounds can be used to create high-performance polymers suitable for various industrial applications .

Agrochemical Applications

The agricultural sector has shown interest in the applications of Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-, particularly in developing new agrochemicals:

- Pesticide Development : Compounds based on benzimidazole structures have been studied for their potential as pesticides. Their efficacy against specific pests and diseases makes them candidates for further development as environmentally friendly agricultural chemicals .

Case Study 1: Anticancer Activity

A study published in the International Journal of Biological Macromolecules reported that a series of benzimidazole derivatives exhibited significant cytotoxic effects on human cancer cell lines. The study highlighted the structure-activity relationship (SAR) that suggests modifications on the benzimidazole core could enhance anticancer potency .

Case Study 2: Antimicrobial Efficacy

Another research article evaluated the antimicrobial activity of Ethanone derivatives against several strains of bacteria and fungi. The results indicated that certain modifications led to increased antimicrobial effectiveness, suggesting pathways for developing new antibiotics from this class of compounds .

Mechanism of Action

The mechanism of action of Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors and alter signal transduction processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substitution Effects

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone

- Structural Difference : Incorporation of a chlorine atom at the 2-position of the benzimidazole ring (CAS: 23085-45-2) .

- This substitution may also increase molecular weight (MW: 284.7 g/mol) and alter lipophilicity compared to the non-chlorinated parent compound.

2-(1H-Benzimidazol-2-ylthio)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone Hydrobromide

- Structural Difference : Replacement of the phenyl group with a 2,4-bis(difluoromethoxy)phenyl moiety and addition of a thioether linkage .

- Impact : The difluoromethoxy groups enhance metabolic stability and membrane permeability, while the thioether linkage may facilitate metal coordination, as seen in analogous metal complexes with antibacterial activity .

2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyl-oxime

Crystallographic and Physicochemical Properties

- Planarity : The benzimidazole ring in the parent compound remains planar (max deviation: 0.023 Å), facilitating π-π interactions critical for solid-state stability .

- Solubility: Hydroxy-substituted analogs (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) exhibit higher aqueous solubility due to hydrogen-bond donor capacity, unlike the ethanone derivative, which relies on DMSO for dissolution in biological assays .

Biological Activity

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-, also known as 2-(1H-benzimidazol-1-yl)-1-phenylethanone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on its antimicrobial and antitumor properties.

Synthesis and Characterization

The compound is synthesized through a reaction involving benzimidazole derivatives and phenyl ethanone. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure. For example, NMR studies reveal distinct chemical shifts corresponding to the aromatic protons and carbon atoms in the compound's structure .

Antimicrobial Activity

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 25 µg/mL |

| Pseudomonas aeruginosa | 12 | 100 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

Research indicates that Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- possesses significant antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A375 (melanoma) | 6.26 | 2D culture |

| HCC827 (lung cancer) | 6.48 | 2D culture |

| NCI-H358 (lung cancer) | 20.46 | 3D culture |

The antitumor mechanism is believed to involve the induction of apoptosis through the activation of p53 signaling pathways, leading to cell cycle arrest and DNA damage in cancer cells .

Case Studies

A recent study evaluated the compound's effects on human melanoma cells, revealing that it sensitizes these cells to radiation therapy. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are critical for inducing apoptosis in cancer cells .

Another investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives, highlighting that modifications to the phenyl group significantly enhance biological activity. The presence of electron-withdrawing groups on the aromatic ring was found to improve both antimicrobial and antitumor efficacy .

Q & A

Q. What are the optimized synthetic routes for Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-?

- Methodological Answer : A common approach involves nucleophilic substitution of a halogenated ethanone precursor with benzimidazole derivatives. For example, refluxing 2-chloro-1-phenylethanone with 1H-benzimidazole in dioxane using anhydrous potassium carbonate as a base for 16 hours, followed by ice quenching, filtration, and recrystallization from ethanol . Reaction optimization may include solvent selection (e.g., DMF for higher polarity), catalyst screening (e.g., KI for improved halogen displacement), and temperature control to minimize side reactions.

Q. How is the compound structurally characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement of crystallographic data, ensuring proper handling of twinned or high-resolution datasets . Software like ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., π-π stacking in benzimidazole rings) . Pair with spectroscopic data (e.g., IR for ketone C=O stretches at ~1700 cm⁻¹) to confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Topological analysis (AIM theory) via software like Multiwfn identifies critical bonding interactions, such as hydrogen bonds between the ketone oxygen and adjacent aromatic protons. Compare computed NMR shifts (GIAO method) with experimental ¹³C/¹H NMR to validate tautomeric forms of the benzimidazole moiety .

Q. How do researchers resolve contradictions in crystallographic and spectroscopic data?

- Methodological Answer : Discrepancies (e.g., bond length variations in SCXRD vs. DFT) require multi-technique validation. For instance, if the ketone group exhibits unusual geometry in XRD, conduct variable-temperature NMR to assess dynamic effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces influencing solid-state packing . For ambiguous functional group assignments, 2D NMR techniques (HSQC, HMBC) can clarify connectivity .

Q. What strategies assess the compound’s toxicity and safe handling in laboratory settings?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4, H302) and skin/eye irritation (H315/H319). Implement in vitro assays:

- Cytotoxicity : MTT assay on HEK-293 cells to determine IC₅₀.

- Metabolic Stability : Liver microsome studies (human/rat) to predict hepatic clearance.

Use PPE (nitrile gloves, face shields) and engineering controls (fume hoods) during synthesis. For spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.